

# Phenoxypropazine: A Technical Overview of a Pioneering Antidepressant

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An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

Phenoxypropazine, marketed under the trade name Drazine, was a pioneering antidepressant agent developed in the early era of psychopharmacology. As a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, it represented a significant advancement in the treatment of depressive disorders. Introduced in 1961, its clinical use was short-lived, with its withdrawal from the market in 1966 due to concerns over hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and eventual discontinuation of phenoxypropazine, intended for an audience of researchers, scientists, and drug development professionals.

## **Discovery and Historical Context**

Phenoxypropazine was developed by the British pharmaceutical company Smith & Nephew and introduced to the market in 1961.[1] Its development occurred during a period of burgeoning discovery in the field of psychopharmacology, following the serendipitous finding of the antidepressant effects of the first MAOI, iproniazid, which was initially investigated as a treatment for tuberculosis. The emergence of hydrazine-based compounds as effective antidepressants spurred the synthesis and investigation of numerous analogues, including phenoxypropazine.



Early clinical studies in the early 1960s explored its efficacy in treating depression.[2][3] These preliminary investigations, while lacking the rigorous design of modern clinical trials, suggested a therapeutic benefit in patients with depressive disorders. However, the initial optimism surrounding **phenoxypropazine** and other hydrazine MAOIs was tempered by growing reports of adverse effects, most notably liver damage.[4] This concern ultimately led to the withdrawal of **phenoxypropazine** from clinical use in 1966, a fate shared by several other early hydrazine-based antidepressants.[1]

## **Chemical Synthesis and Properties**

Detailed information regarding the original patented synthesis of **phenoxypropazine** is not readily available in current public databases. However, based on the known structure of (1-methyl-2-phenoxy-ethyl)hydrazine and general principles of organic chemistry for the synthesis of hydrazine derivatives, a plausible synthetic route can be postulated.

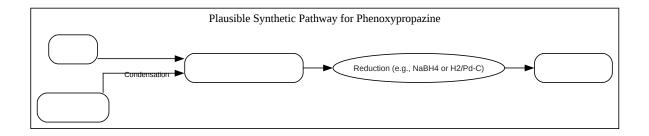
Table 1: Physicochemical Properties of Phenoxypropazine

Property	Value
IUPAC Name	(1-methyl-2-phenoxy-ethyl)hydrazine
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	166.22 g/mol
CAS Number	3941-93-9
Chemical Class	Hydrazine

Source: PubChem CID 71467[5]

A logical synthetic approach would likely involve the reaction of a phenoxy-substituted precursor with a hydrazine-containing reagent. One possible pathway is outlined below:





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Caption: Plausible synthetic route for phenoxypropazine.

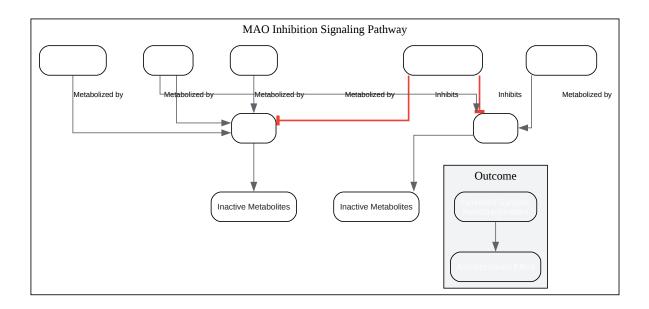
## Mechanism of Action: Monoamine Oxidase Inhibition

**Phenoxypropazine** exerts its therapeutic effect through the irreversible inhibition of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.

- MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.
- MAO-B is more selective for dopamine and phenethylamine.

By inhibiting both isoforms non-selectively, **phenoxypropazine** increases the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks.





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Caption: Mechanism of action of **phenoxypropazine**.

While specific quantitative data on the inhibitory potency of **phenoxypropazine** against MAO-A and MAO-B (i.e., IC<sub>50</sub> or K<sub>i</sub> values) are not well-documented in publicly available literature, its classification as a non-selective inhibitor indicates comparable activity against both isoforms.

## **Clinical Efficacy and Adverse Effects**

Early clinical trials of **phenoxypropazine** provided qualitative evidence of its antidepressant effects. For instance, a preliminary study by Leahy, Rose, and Plowman in 1963 reported on its use in the treatment of depression, though detailed quantitative efficacy data from controlled trials are scarce in the historical literature.[3]



The primary reason for the withdrawal of **phenoxypropazine** was its association with hepatotoxicity.[1] This adverse effect is a known risk for many hydrazine-derived drugs. The proposed mechanism for hydrazine-induced liver injury involves the metabolic activation of the hydrazine moiety to reactive intermediates that can cause cellular damage.[6] This can lead to a spectrum of liver injury, from transient elevations in liver enzymes to more severe, and in some cases, fatal, hepatitis.[7]

Table 2: Summary of **Phenoxypropazine**'s Clinical Profile

Aspect	Description
Indications	Major Depressive Disorder
Therapeutic Effect	Alleviation of depressive symptoms
Common Side Effects	Drowsiness, dizziness, headache, dry mouth, weight gain (typical of early MAOIs)
Serious Adverse Effects	Hepatotoxicity (liver damage), hypertensive crisis (with tyramine-containing foods)

## **Experimental Protocols**

Detailed experimental protocols from the original studies on **phenoxypropazine** are not readily available. However, a general methodology for assessing MAO inhibition in vitro, a key experiment in the characterization of such a compound, is provided below.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency of **phenoxypropazine** on MAO-A and MAO-B activity.

#### Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A)
- Benzylamine (substrate for MAO-B)

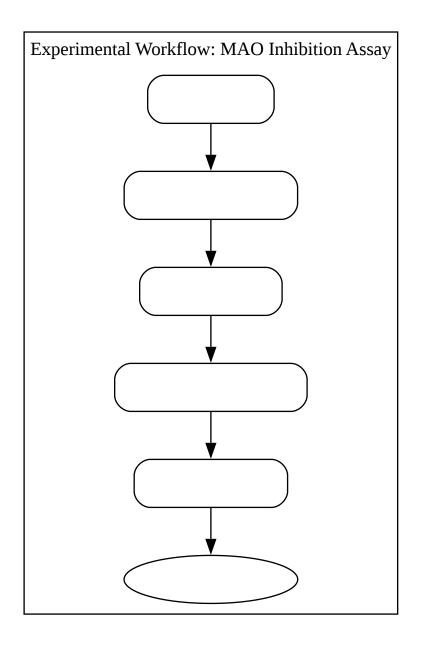


- Phenoxypropazine (test compound)
- Clorgyline (selective MAO-A inhibitor, positive control)
- Selegiline (selective MAO-B inhibitor, positive control)
- Phosphate buffer (pH 7.4)
- Spectrofluorometer

#### Procedure:

- Preparation of Reagents: Prepare stock solutions of phenoxypropazine and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (at various concentrations), and the respective MAO enzyme (MAO-A or MAO-B).
- Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.
- Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound.
  Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: General workflow for an in vitro MAO inhibition assay.

## **Conclusion and Legacy**

**Phenoxypropazine** holds a significant, albeit brief, place in the history of psychopharmacology. As one of the early hydrazine MAOIs, it contributed to the understanding of the neurochemical basis of depression and the therapeutic potential of monoamine oxidase inhibition. Its withdrawal due to hepatotoxicity underscored the critical importance of drug safety and metabolism in the development of new therapeutic agents. The experience with



**phenoxypropazine** and other early MAOIs paved the way for the development of safer, reversible, and more selective inhibitors, which continue to have a role in the treatment of depression and other neurological disorders. The story of **phenoxypropazine** serves as a valuable case study for drug development professionals on the balance between efficacy and safety and the evolution of pharmacological research.

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### References

- 1. Phenoxypropazine Wikipedia [en.wikipedia.org]
- 2. PHENOXYPROPAZINE AND CHLORDIAZEPOXIDE IN DEPRESSION PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary study of phenoxypropazine in the treatment of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazine (antidepressant) Wikipedia [en.wikipedia.org]
- 5. Phenoxypropazine | C9H14N2O | CID 71467 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on hydrazine hepatotoxicity. 2. Biochemical findings PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenelzine LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
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